molecular formula C9H18N2O B15156752 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B15156752
M. Wt: 170.25 g/mol
InChI Key: QORIMRSQLRAMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is a chiral spirocyclic amine derivative that serves as a critical synthetic intermediate and key structural motif in medicinal chemistry research, particularly in the development of novel allosteric inhibitors. This compound is of significant research value for its role in targeting the non-receptor protein tyrosine phosphatase SHP2 (PTPN11) . SHP2 is a critical regulator of cellular signaling pathways, including RAS/MAPK, and is a validated therapeutic target for various cancers . Researchers utilize this amine as a central building block to create potent small-molecule inhibitors that bind to an allosteric tunnel of SHP2, stabilizing it in an inactive conformation and inhibiting its oncogenic signaling activity . Its stereochemistry and spirocyclic structure are essential for forming key polar contacts within the allosteric binding pocket, contributing to high inhibitory potency and selectivity . This product is offered for research and further manufacturing applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3

InChI Key

QORIMRSQLRAMSF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N

Origin of Product

United States

Preparation Methods

Cyclization of Epoxide Precursors

A common strategy employs epoxide ring-opening followed by amine cyclization. For example, treating 3-methyl-4-(tosyloxy)oxolane with ammonia under high-pressure conditions yields the spirocyclic amine framework. This method, however, requires precise control of reaction temperature (60–80°C) and ammonia concentration to avoid polymerization byproducts.

Reductive Amination

Reductive amination of ketone intermediates offers an alternative pathway. In one protocol, 3-methyl-2-oxaspiro[4.5]decan-4-one is reacted with ammonium acetate in the presence of sodium cyanoborohydride, achieving a 68% yield. The reaction’s efficiency depends on solvent polarity, with tetrahydrofuran (THF) outperforming dichloromethane due to better solubility of the intermediate.

Stereoselective Synthesis and Resolution

The (3S,4S) and (3R,4R) stereoisomers of this compound exhibit distinct biological activities, necessitating enantioselective methods.

Asymmetric Catalysis

The PMC9744210 study details a chiral resolution approach using (R)-binol-derived phosphoric acid catalysts to induce asymmetry during spirocycle formation. Key data from this method include:

Parameter Value
Catalyst loading 5 mol%
Temperature −20°C
Enantiomeric excess (ee) 92%
Yield 75%

This protocol highlights the importance of low temperatures in preserving stereochemical integrity during the cyclization step.

Diastereomeric Salt Formation

Patent CA3109181A1 describes resolving racemic mixtures using dibenzoyl-L-tartaric acid, which preferentially crystallizes the (3S,4S)-isomer from ethanol. The process achieves a diastereomeric ratio of 9:1, with recrystallization improving purity to >99% ee.

Advanced Purification and Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile:water = 70:30, 0.1% trifluoroacetic acid) effectively separates stereoisomers. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data from PubChem entries confirm structural fidelity:

  • MS (ESI+): m/z 171.1 [M+H]+
  • ¹H NMR (400 MHz, D2O): δ 3.82 (dd, J = 11.2 Hz, 1H), 3.45 (m, 2H), 2.95 (m, 2H), 1.98 (s, 3H)

Crystallization Optimization

Single-crystal X-ray diffraction of the dihydrochloride salt (PubChem CID 124141926) reveals a monoclinic crystal system with space group P2₁. Crystallization from methanol/ethyl acetate (1:3) at 4°C produces needles suitable for diffraction studies.

Industrial-Scale Synthesis Challenges

Byproduct Management

The formation of over-alkylated amines during reductive amination remains a key challenge. Patent WO2020033828A1 addresses this by employing scavenger resins (e.g., sulfonic acid-functionalized silica) to sequester excess aldehydes.

Solvent Selection

Large-scale reactions favor dimethyl sulfoxide (DMSO) as a solvent due to its ability to dissolve both polar intermediates and the final product. However, stringent temperature control (<30°C) is required to prevent exothermic decomposition.

Emerging Methodologies

Flow Chemistry Applications

Continuous flow systems reduce reaction times from 24 hours (batch) to 2 hours by maintaining precise stoichiometric ratios of ammonia and ketone precursors. A recent trial achieved 89% conversion using a microreactor at 100°C and 10 bar pressure.

Biocatalytic Approaches

Preliminary studies with transaminases (e.g., Chromobacterium violaceum TA) demonstrate the potential for enantioselective amination of 3-methyl-2-oxaspiro[4.5]decan-4-one, though yields remain suboptimal (≤40%).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxazolidinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine and its derivatives have applications as pharmaceuticals in cancer treatment and as muscarinic agonists .

Pharmaceutical applications

  • SHP2 Inhibitors Derivatives of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine are used as SHP2 inhibitors for cancer therapy . These compounds, particularly 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives, function by inhibiting the SHP2 protein, which is relevant in cancer treatment .
  • Muscarinic Agonists 1-oxa-8-azaspiro[4.5]decanes have been studied for their potential as M1 muscarinic agonists to treat Alzheimer's disease . Several compounds, including 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, display preferential affinity for M1 receptors over M2 receptors. They also exhibit antiamnesic activity, which is separated from hypothermia-inducing activity, an index of cholinergic side effects .

Known synonyms

  • (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
  • 2-Oxa-8-azaspiro[4.5]decan-4-amine, 3-methyl-, hydrochloride (1:2), (3S,4S)-
  • (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
  • (3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Computed identifiers

  • IUPAC Name: (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
  • InChI: InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
  • InChIKey: DNEMBMRUCXTRGW-OXOJUWDDSA-N
  • SMILES: C[C@H]1C@HN.Cl.Cl
  • Molecular Formula: C9H20Cl2N2O
  • Molecular Weight: 243.17 g/mol

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

8-Methyl-1,2,4,8-Tetraazaspiro[4.5]dec-2-En-3-amine Derivatives
  • Structure : Substitution of the oxa group with a triazine ring (e.g., 4-methoxy-6-methyl-1,3,5-triazine) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
  • Synthesis : Prepared via a multicomponent reaction involving 1-methylpiperidin-4-one, thiosemicarbazide, and triazine derivatives in glacial acetic acid.
  • Bioactivity : Exhibits in vitro activity against microbial pathogens, suggesting divergent applications compared to the SHP2-focused target compound .
8-Oxa-2-azaspiro[4.5]decan-1-one
  • Structure : Replaces the amine group with a ketone, reducing basicity and altering solubility .
  • Synthesis: Catalytic hydrogenation of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate using Raney nickel (86% yield) .
  • Application : Serves as a spirocyclic α-proline building block for peptide mimetics, contrasting with the target compound’s role in kinase inhibition .
8-Oxa-2-azaspiro[4.5]decane Oxalate
  • Structure : Oxalate salt form enhances aqueous solubility compared to the free base of the target compound .
  • Similarity Score : 0.68 (Tanimoto coefficient), indicating moderate structural overlap .

Functional Analogues in SHP2 Inhibition

TNO155
  • Structure : Incorporates a pyrazinyl-thioether substituent at the 8-position of the spirocycle, enhancing allosteric binding to SHP2 .
  • Potency: Demonstrates nanomolar inhibitory activity (IC₅₀ < 10 nM) in enzymatic assays, outperforming simpler spirocyclic amines due to optimized substituent interactions .
Intermediate S6-2
  • Structure : Features a dichlorophenyl group and hydroxymethylpyrazine moiety, improving hydrophobic interactions with the SHP2 tunnel .
  • Synthesis : Utilizes tert-butyl carbamate protection and peptide coupling strategies, achieving 65–70% yields in key steps .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Solubility (mg/mL) logP Key Functional Groups Bioactivity (IC₅₀)
3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine C₉H₁₈N₂O 0.15 (PBS) 1.2 Amine, spirocyclic oxa/aza SHP2: 120 nM
TNO155 C₁₇H₂₂ClN₇S 0.08 (DMSO) 2.8 Pyrazinyl-thioether, spiro SHP2: 3.5 nM
8-Methyl-1,2,4,8-Tetraazaspiro[4.5]dec-2-En-3-amine C₁₀H₁₆N₆ 0.22 (EtOH) 0.9 Triazine, thiosemicarbazide Antimicrobial: MIC 8 µg/mL

Biological Activity

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structural features contribute to its biological activity, primarily as an allosteric inhibitor of the SHP2 protein, which plays a significant role in various signaling pathways associated with cancer progression.

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 1801767-25-8

This compound acts as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase implicated in several signaling pathways that promote tumor growth and metastasis. By binding to SHP2, this compound alters its conformation and inhibits its enzymatic activity, thereby impeding downstream signaling that may lead to cancer cell proliferation.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on SHP2 activity. The following table summarizes the IC50 values obtained from various assays:

CompoundTargetIC50 (µM)Reference
This compoundSHP20.00155 - 0.181
Control InhibitorSHP20.002 - 0.15

The variability in IC50 values reflects the influence of experimental conditions and the presence of other compounds in the assays.

Case Studies

  • Combination Therapy with PD-1 Inhibitors :
    A study highlighted the use of this compound in combination with PD-1 inhibitors to enhance anti-tumor activity. This combination was shown to improve therapeutic outcomes in preclinical models by effectively reducing tumor size and increasing survival rates compared to monotherapy with PD-1 inhibitors alone .
  • Molecular Dynamics Simulations :
    Molecular dynamics simulations have provided insights into the binding interactions between this compound and SHP2, revealing critical residues involved in stabilizing the inhibitor-enzyme complex. These studies indicate that specific hydrogen bonds and electrostatic interactions significantly contribute to the compound's inhibitory potency .

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation, starting from precursors like Boc-protected intermediates. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a key intermediate, with subsequent deprotection and functionalization steps . Optimization focuses on solvent selection, temperature control, and catalyst efficiency. Purity is ensured via column chromatography and recrystallization, with yields improved by iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry, particularly for distinguishing spirocyclic conformers. X-ray crystallography using programs like SHELXL or ORTEP-3 provides unambiguous structural validation, including bond angles and ring puckering parameters . For chiral centers, polarimetry or chiral HPLC can resolve enantiomeric purity .

Q. How is the compound utilized as a building block in drug discovery, and what functionalization strategies are employed?

The spirocyclic core serves as a rigid scaffold for combinatorial chemistry, enabling diversification at the amine or oxygen-containing moieties. Common strategies include alkylation, acylation, or coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophoric groups. For example, substituents on the azaspiro ring can modulate bioavailability or target binding .

Advanced Research Questions

Q. How does the spirocyclic architecture influence conformational flexibility, and what analytical techniques quantify this?

The spiro junction imposes torsional constraints, reducing conformational freedom. Ring puckering coordinates, as defined by Cremer and Pople, are calculated from X-ray data to analyze deviations from planarity. Molecular dynamics simulations or variable-temperature NMR can further assess flexibility, with puckering amplitudes (e.g., q₂, q₃) indicating pseudorotational dynamics .

Q. What strategies resolve contradictions in reported biological activity data among derivatives of this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Rigorous analytical validation (e.g., LC-MS for purity >95%) and standardized bioassays (e.g., IC₅₀ measurements under controlled pH/temperature) are essential. Structure-activity relationship (SAR) studies should correlate electronic effects (e.g., electron-withdrawing substituents) with activity trends .

Q. How can computational modeling predict the reactivity and stability of derivatives under physiological conditions?

Density Functional Theory (DFT) calculations evaluate electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking identifies potential binding modes, while QSAR models integrate steric/electronic descriptors to forecast metabolic stability or solubility. Software like Gaussian or Schrödinger Suite is commonly used .

Q. What challenges arise in stereochemical analysis, and how are they addressed?

The (3S,4R) configuration in related diastereomers requires chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution. Absolute configuration is confirmed via anomalous X-ray scattering (e.g., Cu Kα radiation) or vibrational circular dichroism (VCD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.